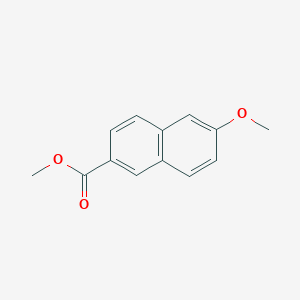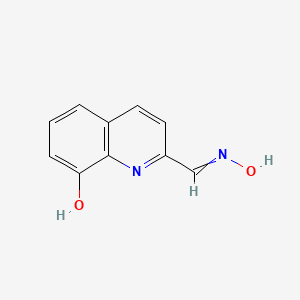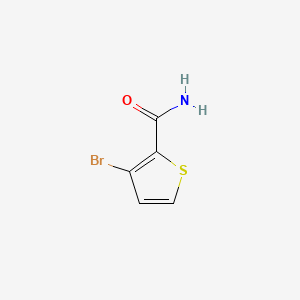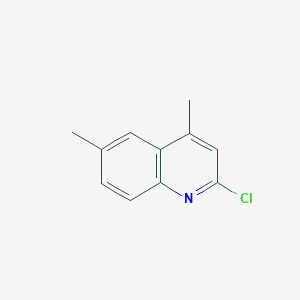
3,4,5-Tribromobenzoic acid
Übersicht
Beschreibung
3,4,5-Tribromobenzoic acid is a brominated derivative of benzoic acid where three bromine atoms are substituted at the 3rd, 4th, and 5th positions of the benzene ring. This compound is not directly discussed in the provided papers, but its structure can be inferred to be similar to other tribromobenzoic acids and hydroxybenzoic acids mentioned in the research.
Synthesis Analysis
The synthesis of tribromobenzoic acid derivatives can be complex, involving multiple steps such as bromination, diazo reactions, and hydrolysis. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involves using amino benzoic acid as a raw material and proceeding through a three-step reaction . Although the exact synthesis of 3,4,5-Tribromobenzoic acid is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of tribromobenzoic acid derivatives is characterized by the presence of bromine atoms on the benzene ring, which significantly influences the physical and chemical properties of the compound. The structure of related compounds, such as 3,5-dihydroxybenzoic acid derivatives, has been studied using techniques like single-crystal X-ray diffraction, revealing intricate hydrogen bonding patterns and supramolecular assemblies .
Chemical Reactions Analysis
Tribromobenzoic acid and its derivatives can participate in various chemical reactions, often facilitated by their functional groups. For example, the carboxylic acid group can engage in esterification, and the bromine atoms may be involved in further substitution reactions. The papers provided do not detail specific reactions for 3,4,5-Tribromobenzoic acid, but studies on similar compounds suggest a rich chemistry, including the formation of supramolecular assemblies through hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of tribromobenzoic acid derivatives are influenced by the presence of bromine atoms and the carboxylic acid group. These compounds typically have higher molecular weights and may exhibit different solubility and melting points compared to their non-brominated counterparts. The provided papers do not offer specific data on 3,4,5-Tribromobenzoic acid, but related compounds like 3,5-dihydroxybenzoic acid derivatives show complex hydrogen bonding interactions and phase transitions, indicating a potential for diverse physical behaviors .
Wissenschaftliche Forschungsanwendungen
Application in Biological and Medical Fields
3,4,5-Tribromobenzoic acid, also known as Gallic acid, is extensively utilized in various scientific domains, particularly in biological and medical research. Zhong Chong-mao (2010) highlights its widespread application in these fields, emphasizing the growing interest in gallic acid research and its future potential developments (Zhong Chong-mao, 2010).
Photoelectrochemical Applications
A novel photoelectrochemical method leveraging 3,4,5-Tribromobenzoic acid has been developed for the amperometric determination of this compound in various samples, such as wines and teas. This method uses a specific photoelectrochemical platform that responds sensitively to the concentration of the acid, showcasing its utility in analytical chemistry (Lima et al., 2022).
Crystallographic Analysis
The anhydrous form of 3,4,5-Tribromobenzoic acid has been extensively studied for its crystal structure. Research by Jianping Zhao et al. (2011) provides detailed insights into the planarity and atomic deviations within its structure, contributing significantly to our understanding of its physical properties (Zhao et al., 2011).
Analytical Methods for Determination and Quantification
F. H. Fernandes and H. R. Salgado (2016) review various analytical methods for determining and quantifying Gallic acid. They discuss techniques such as spectrometry, chromatography, and capillary electrophoresis, highlighting the advantages and limitations of each method. This research is pivotal in developing accurate measurement techniques for 3,4,5-Tribromobenzoic acid in biological matrices (Fernandes & Salgado, 2016).
Antioxidant and Protective Effects
Research by H. Masaki et al. (1997) explores the antioxidant properties of 3,4,5-Tribromobenzoic acid and its esters. Their study demonstrates the compound's ability to scavenge hydroxyl radicals and protect dermal fibroblast cells from damage induced by hydrogen peroxide, emphasizing its potential as an antioxidant agent (Masaki et al., 1997).
Pharmacological Activities in Inflammatory Diseases
Jinrong Bai et al. (2020) delve into the pharmacological activities and molecular mechanisms of Gallic acid in inflammatory diseases. Their comprehensive review encompasses chemical characteristics, pharmacokinetics, toxicity, and anti-inflammatory mechanisms, underlining Gallic acid's potential as a therapeutic agent (Bai et al., 2020).
Surface Functionalization of Bioactive Glasses
Xin Zhang et al. (2013) investigate the functionalization of bioactive glasses with Gallic acid, aiming to utilize the glass surfaces as carriers for this biologically significant molecule. Their research opens up possibilities for using Gallic acid in medicinal and plant science applications due to its antioxidant, anticarcinogenic, and antibacterial properties (Zhang et al., 2013).
Eigenschaften
IUPAC Name |
3,4,5-tribromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZOUVAHFWHQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332487 | |
| Record name | 3,4,5-Tribromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Tribromobenzoic acid | |
CAS RN |
618-74-6 | |
| Record name | 3,4,5-Tribromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)